

Chemical and physical properties of (E)-Azimilide dihydrochloride

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Compound of Interest

Compound Name: (E)-Azimilide

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(E)-Azimilide Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Azimilide dihydrochloride is a class III antiarrhythmic agent that has been investigated for the treatment of supraventricular and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This dual-channel blockade distinguishes it from many other class III antiarrhythmics and contributes to its electrophysiological profile. This technical guide provides a detailed overview of the known chemical and physical properties of **(E)-Azimilide** dihydrochloride, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(E)-Azimilide** dihydrochloride is presented below. While comprehensive experimental data for some properties are not readily available in the public domain, this section consolidates published information and outlines standard methodologies for their determination.

Chemical Identity

Property	Value	Source
Chemical Name	1-[[<i>(E)</i> -[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride	
Molecular Formula	C ₂₃ H ₂₈ ClN ₅ O ₃ · 2HCl	[2]
Molecular Weight	530.88 g/mol	[2]
CAS Number	149888-94-8	[3]

Physicochemical Properties

Property	Value	Source
Physical Form	Crystalline solid	N/A
Melting Point	Data not available in searched literature.	N/A
pKa	Data not available in searched literature.	N/A
Solubility	Water: 50 mg/mL (94.18 mM) with sonication DMSO: 2 mg/mL (3.77 mM) with sonication and warming to 60°C	[4]
Appearance	White to beige powder	N/A

Note: Experimentally determined values for the melting point and pKa of **(E)-Azimilide** dihydrochloride are not consistently reported in the available literature. The following sections describe the standard experimental protocols for determining these important physicochemical parameters.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical physical property indicative of its purity. A standard method for its determination is the capillary melting point technique.

Methodology: Capillary Melting Point Determination[5]

- **Sample Preparation:** A small amount of the dry **(E)-Azimilide** dihydrochloride powder is packed into a thin-walled capillary tube, typically to a height of 2-4 mm.
- **Instrumentation:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting range provides an indication of purity.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multi-protic molecule like Azimilide, potentiometric titration is a suitable method for determining the pKa values of its ionizable groups.

Methodology: Potentiometric Titration[6][7]

- **Solution Preparation:** A precise amount of **(E)-Azimilide** dihydrochloride is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is limited. The ionic strength of the solution is usually kept constant by adding a neutral salt like KCl.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the inflection points of the first or second derivative of the curve.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method for Aqueous Solubility[8][9][10][11]

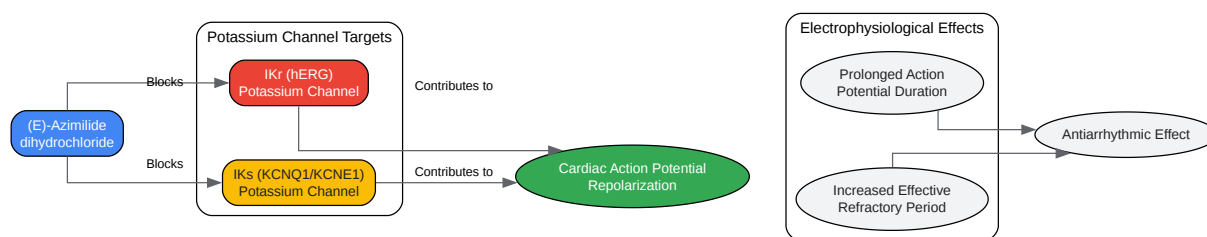
- **Sample Preparation:** An excess amount of **(E)-Azimilide** dihydrochloride is added to a known volume of purified water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using an orbital shaker) at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours).
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.
- **Quantification:** The concentration of **(E)-Azimilide** dihydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Reporting:** The solubility is reported in units such as mg/mL or mmol/L at the specified temperature.

Mechanism of Action and Signaling Pathway

(E)-Azimilide dihydrochloride exerts its antiarrhythmic effect primarily by blocking cardiac potassium channels, thereby prolonging the cardiac action potential duration and the effective refractory period.[12]

Primary Targets: IKr and IKs Potassium Channels

Azimilide is a potent blocker of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] The IKr current is mediated by the hERG (human Ether-à-go-go-Related Gene) channel, while the IKs current is generated by the KCNQ1/KCNE1 channel complex. Blockade of these channels delays the repolarization phase of the cardiac action potential.

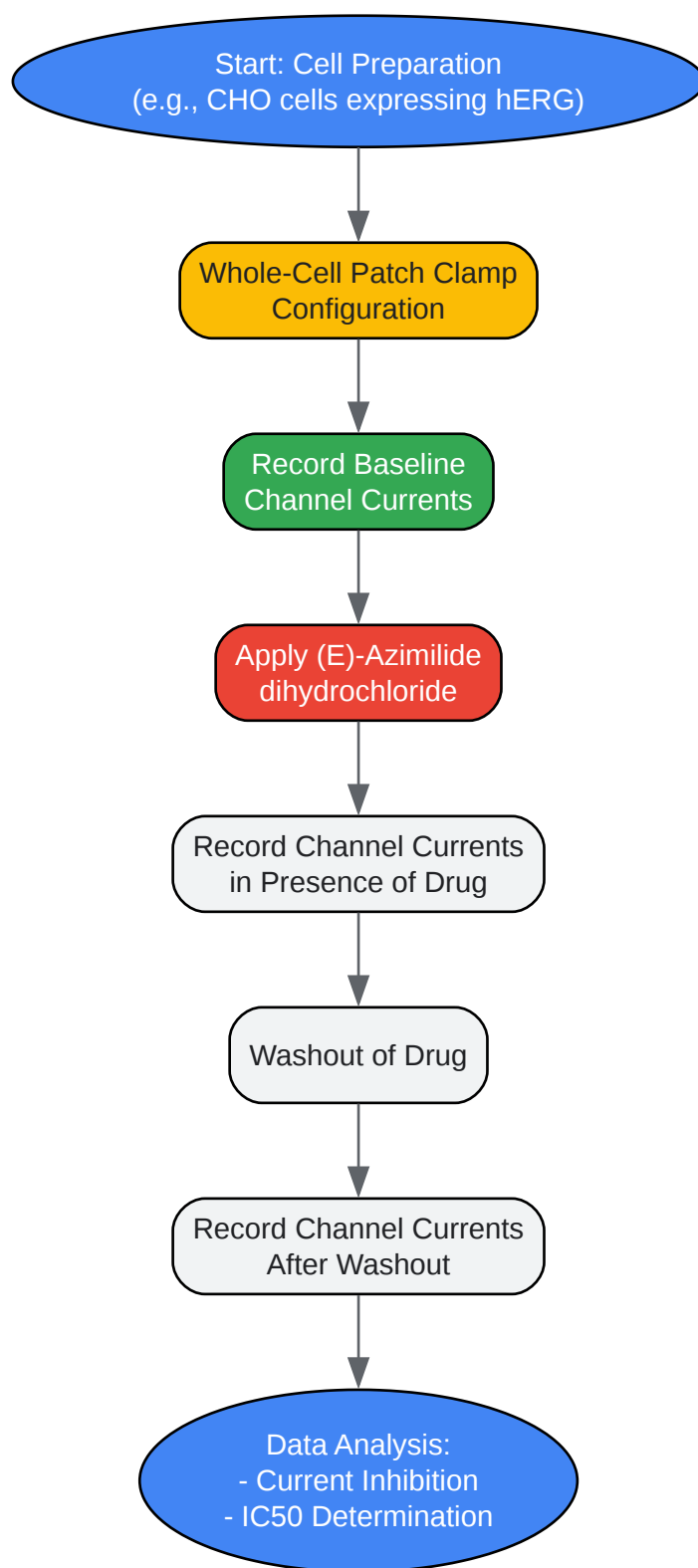


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Caption: Mechanism of action of **(E)-Azimilide** dihydrochloride.

Experimental Workflow for Assessing Channel Blockade

The blocking effect of Azimilide on cardiac ion channels is typically investigated using electrophysiological techniques, such as the whole-cell patch-clamp method, on isolated cardiac myocytes or cell lines heterologously expressing the channel of interest.



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Caption: Experimental workflow for electrophysiological assessment.

Conclusion

(E)-Azimilide dihydrochloride is a well-characterized class III antiarrhythmic agent with a distinct mechanism of action involving the blockade of both IKr and IKs potassium channels. While some of its physicochemical properties, such as its melting point and pKa, require further public documentation of experimentally determined values, standard analytical procedures are available for their assessment. The information provided in this technical guide serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

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